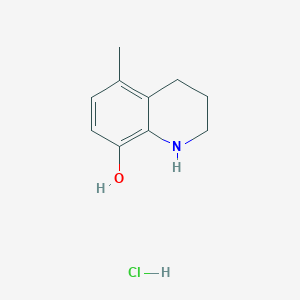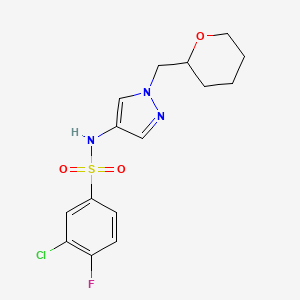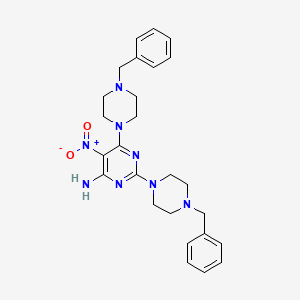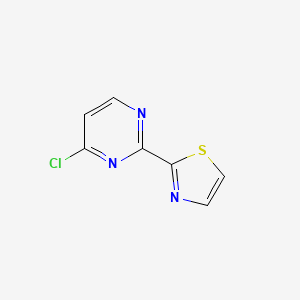
5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is a chemical compound with the CAS Number: 2248417-15-2 . It has a molecular weight of 199.68 . The IUPAC name for this compound is 5-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride .
Molecular Structure Analysis
The InChI code for 5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is 1S/C10H13NO.ClH/c1-7-4-5-9(12)10-8(7)3-2-6-11-10;/h4-5,11-12H,2-3,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound belongs to a class of molecules known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that “5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride” could potentially be used in the development of new drugs or therapies.
Neurodegenerative Disorders
Studies have shown that THIQ analogs can have effects on neurodegenerative disorders . Given the structural similarity, “5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride” could potentially be used in research related to these disorders.
Infective Pathogens
THIQ analogs have shown diverse biological activities against various infective pathogens . This suggests that “5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride” could potentially be used in the development of new antimicrobial agents.
Analgesic Activity
Some substituted quinolines, which are structurally similar to “5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride”, have been reported to exhibit analgesic activity . This suggests potential applications in pain management.
Dopaminergic Neurons
Research on 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound structurally similar to “5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride”, suggests that it may have effects on dopaminergic neurons . This could potentially make it useful in research related to dopamine-related disorders.
Antidepressant Activity
1MeTIQ has been studied for its effects on desipramine-induced changes in the forced swimming test (FST), a model used in research on depression . This suggests that “5-Methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride” could potentially be used in research related to depression and other mood disorders.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Eigenschaften
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-4-5-9(12)10-8(7)3-2-6-11-10;/h4-5,11-12H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZJVDQAOIXFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=C(C=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2617970.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2617972.png)

![8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2617974.png)

![N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2617981.png)
![ethyl N-({1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidin-3-yl}carbonyl)glycinate](/img/structure/B2617983.png)
![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetonitrile](/img/structure/B2617984.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2617986.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2617987.png)

![tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate](/img/structure/B2617991.png)
![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2617993.png)